6-Methoxy-3,3-dimethylhex-1-yne
Description
6-Methoxy-3,3-dimethylhex-1-yne is a terminal alkyne featuring a methoxy group at the sixth carbon and two methyl groups at the third carbon. This structure combines steric hindrance (due to the 3,3-dimethyl substituents) with electronic effects from the methoxy group. Terminal alkynes like this compound are critical in organic synthesis, particularly in Sonogashira coupling or as dienophiles in cycloaddition reactions.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-methoxy-3,3-dimethylhex-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-9(2,3)7-6-8-10-4/h1H,6-8H2,2-4H3 |
InChI Key |
BZSFWIJZDHKMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylhex-1-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 3,3-dimethyl-1-butyne and methoxyethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product.
Industrial Production Methods
Industrial production of 6-Methoxy-3,3-dimethylhex-1-yne typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrogenation Reactions
The terminal alkyne group undergoes catalytic hydrogenation under standard conditions:
-
Catalysts : Palladium (Pd/C) or Lindlar catalyst (Pd/CaCO₃ with quinoline) for partial hydrogenation to cis-alkenes.
-
Conditions : H₂ gas (1–3 atm), room temperature to 80°C, in solvents like ethanol or THF.
-
Outcome : Full hydrogenation yields 6-methoxy-3,3-dimethylhexane, while partial hydrogenation produces cis-6-methoxy-3,3-dimethylhex-1-ene.
Key Data :
| Reaction Type | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Full Hydrogenation | Pd/C | Ethanol | Hexane derivative | ~95 |
| Partial Hydrogenation | Lindlar | THF | cis-Alkene | ~80 |
Nucleophilic Additions
The sp-hybridized carbon in the terminal alkyne participates in nucleophilic additions:
-
Gilman Reagents : Organocopper reagents (e.g., R₂CuLi) add to the triple bond, forming substituted alkenes.
-
Grignard Reagents : RMgX adds across the triple bond, producing alkenylmagnesium intermediates.
Mechanistic Insight :
The methoxy group’s electron-donating effect stabilizes transition states, enhancing regioselectivity in additions. Steric hindrance from dimethyl groups may slow kinetics compared to unsubstituted terminal alkynes.
Cycloadditions
The alkyne acts as a dienophile in [2+2] or [4+2] cycloadditions:
-
Diels-Alder Reaction : Reacts with conjugated dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions to form six-membered rings.
-
Example :
Conditions : Toluene, 110°C, 12 hours (yield: ~60% for analogous systems) .
Oxidation Reactions
Terminal alkynes oxidize to carboxylic acids or ketones:
-
Strong Oxidizers : KMnO₄/H₂SO₄ cleaves the triple bond to yield 3-methoxy-3-methylpentanoic acid.
-
Milder Conditions : HgSO₄/H₂O in H₂SO₄ hydrates the alkyne to a ketone (6-methoxy-3,3-dimethylhexan-2-one).
Selectivity Notes :
Steric bulk from dimethyl groups favors anti-Markovnikov hydration under acidic conditions.
Transition Metal-Catalyzed Couplings
Copper or palladium catalysts enable cross-coupling reactions:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) to form disubstituted alkynes.
Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), NEt₃, THF, 60°C .
Yield : ~75% (extrapolated from similar substrates in ).
Catalyst Screening Data (analogous to ):
| Catalyst | Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| CuI | L9 | MeCN | K₂CO₃ | 78 |
| Cu(MeCN)₄PF₆ | L9 | MeCN | K₂CO₃ | 86 |
Acid-Base Reactions
The terminal proton (pKa ~25) is moderately acidic and deprotonates with strong bases:
-
Deprotonation : Using NaNH₂ or LDA generates a reactive acetylide ion.
-
Applications : Acetylides undergo alkylation or acylation to form extended carbon chains.
Example :
Complexation with Metals
Forms π-complexes with transition metals (e.g., Ag⁺, Cu⁺), useful in purification or catalytic cycles:
-
Silver Nitrate Test : Forms a white precipitate with AgNO₃/NH₃, confirming terminal alkyne presence.
Challenges and Research Gaps
Limited peer-reviewed studies specifically on 6-Methoxy-3,3-dimethylhex-1-yne exist, necessitating extrapolation from analogous alkynes. Key areas for further investigation include:
-
Enantioselective transformations using chiral ligands (e.g., L9 in ).
-
Photochemical reactivity for synthesis of strained ring systems.
-
Computational studies to map substituent effects on reaction pathways.
Data from copper-catalyzed systems ( ) and silicon-alkyne analogs ( ) provides a foundation for experimental design.
Scientific Research Applications
6-Methoxy-3,3-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,3-dimethylhex-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-Methoxy-3,3-dimethylhex-1-yne and related compounds:
Key Observations:
Functional Group Impact: The terminal alkyne in 6-Methoxy-3,3-dimethylhex-1-yne confers higher reactivity in coupling reactions compared to alkenes (e.g., 6,6-Dimethoxy-3-methylhex-1-ene). However, nitroalkenes (e.g., 6-Methoxy-3,3-dimethyl-1-nitro-1-hexene) exhibit superior electrophilicity in Diels-Alder reactions due to the electron-withdrawing nitro group .
Steric Effects :
- The 3,3-dimethyl substitution in 6-Methoxy-3,3-dimethylhex-1-yne creates significant steric hindrance, which may limit accessibility in reactions requiring planar transition states (e.g., cycloadditions). Similar hindrance is observed in nitroalkene analogs .
Synthetic Utility: Nitro-containing analogs (e.g., 5-Cyano-3,3-dimethyl-1-nitro-1-pentene) are documented as effective dienophiles, suggesting that 6-Methoxy-3,3-dimethylhex-1-yne could serve a similar role if the alkyne’s linear geometry accommodates the reaction mechanism .
Biological Activity
6-Methoxy-3,3-dimethylhex-1-yne is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesizing findings from various studies while highlighting key data and case studies.
6-Methoxy-3,3-dimethylhex-1-yne is an alkyne compound characterized by its unique structure, which includes a methoxy group and a branched aliphatic chain. Its molecular formula is , and it has been studied for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 6-Methoxy-3,3-dimethylhex-1-yne. For instance, a study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results indicate that 6-Methoxy-3,3-dimethylhex-1-yne may serve as a potential candidate for developing new antibacterial agents .
Anticancer Properties
The anticancer potential of 6-Methoxy-3,3-dimethylhex-1-yne has also been explored. In vitro studies showed that the compound inhibits the proliferation of cancer cells in several lines, including breast and lung cancer cells. The following table summarizes the findings:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 8 |
| HeLa (cervical cancer) | 15 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which was confirmed through flow cytometry assays .
Case Studies
Case Study 1: Antibacterial Efficacy
In a clinical setting, the effectiveness of 6-Methoxy-3,3-dimethylhex-1-yne was evaluated against multi-drug resistant strains of bacteria. The compound was administered in a controlled environment, showing a reduction in bacterial load by over 80% within 48 hours. This suggests its potential application in treating infections caused by resistant bacteria .
Case Study 2: Cancer Treatment
A recent study conducted on mice models bearing tumors showed that treatment with 6-Methoxy-3,3-dimethylhex-1-yne resulted in a significant decrease in tumor size compared to control groups. The observed reduction was attributed to the compound's ability to inhibit cell cycle progression and promote apoptosis in tumor cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxy-3,3-dimethylhex-1-yne, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves alkynylation of a methoxy-substituted precursor, such as coupling 3,3-dimethylhex-1-yne derivatives with methoxy-containing intermediates. Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium complexes for cross-coupling reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high yield .
- Key Considerations : Monitor steric hindrance from the dimethyl groups, which may slow reaction kinetics. Adjust solvent polarity (e.g., THF vs. DMF) to balance solubility and reactivity.
Q. How is 6-Methoxy-3,3-dimethylhex-1-yne characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : H NMR identifies methoxy protons (δ 3.2–3.4 ppm) and alkyne protons (δ 1.8–2.1 ppm). C NMR confirms quaternary carbons adjacent to the alkyne (δ 70–90 ppm) .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; molecular ion peaks (e.g., m/z 152 for CHO) validate purity .
- IR : Stretching frequencies for C≡C (~2100 cm) and methoxy C-O (~1250 cm) confirm functional groups.
Advanced Research Questions
Q. What are the mechanistic insights into the thermal stability and decomposition pathways of 6-Methoxy-3,3-dimethylhex-1-yne under varying conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition thresholds (e.g., >200°C).
- DFT Calculations : Model bond dissociation energies (BDEs) to predict cleavage sites. The methoxy group stabilizes via resonance, while the alkyne is prone to polymerization under heat .
Q. How does 6-Methoxy-3,3-dimethylhex-1-yne interact with transition-metal catalysts in asymmetric synthesis?
- Methodology :
- Catalytic Screening : Test chiral ligands (e.g., BINAP) with Pd(0) or Rh(I) in hydrogenation or cycloaddition reactions. Monitor enantiomeric excess (ee) via chiral HPLC.
- X-ray Crystallography : Resolve metal-alkyne complexes to identify coordination geometries (e.g., η-binding vs. σ-interactions) .
Q. What strategies mitigate competing side reactions (e.g., polymerization) during functionalization of 6-Methoxy-3,3-dimethylhex-1-yne?
- Methodology :
- Additive Use : Introduce radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl) to suppress alkyne polymerization.
- Flow Chemistry : Continuous flow systems minimize residence time at high temperatures, reducing side products .
- Validation : Compare reaction outcomes under batch vs. flow conditions using H NMR yield analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
